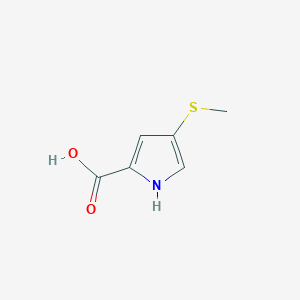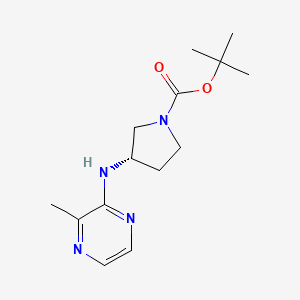
(R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride
Overview
Description
(R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Mechanism of Action
(R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride inhibits the enzyme (R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride, which is involved in the degradation of the hormone glucagon-like peptide-1 (GLP-1). GLP-1 is an important regulator of glucose metabolism and insulin secretion. By inhibiting (R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride, (R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride increases the levels of GLP-1 in the body, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, (R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride has been shown to have anti-inflammatory and immunomodulatory effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines and to increase the activity of regulatory T cells.
Advantages and Limitations for Lab Experiments
(R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride is a potent and selective inhibitor of (R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride, making it a valuable tool for studying the role of this enzyme in various physiological processes. However, it is important to note that (R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride inhibition can have both beneficial and detrimental effects on glucose metabolism, depending on the context. Additionally, (R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride is a relatively expensive compound, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving (R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride. One area of interest is the development of more selective (R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride inhibitors that do not have off-target effects on other enzymes. Additionally, there is ongoing research into the potential use of (R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride inhibitors for the treatment of various diseases, such as diabetes and cancer. Finally, (R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride may be used as a tool to investigate the role of (R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride in other physiological processes beyond glucose metabolism and inflammation.
Scientific Research Applications
(R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride has been widely used in scientific research to investigate the role of (R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride in glucose metabolism and diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been used to study the effects of (R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride inhibition on other physiological processes such as inflammation and immune function.
properties
IUPAC Name |
(3R)-3-[(2-chloro-6-fluorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHCHEIEZLGRTC-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=C(C=CC=C2Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=C(C=CC=C2Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2,5-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3229845.png)








![[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B3229915.png)



